![molecular formula C9H8ClN3O B2514907 [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol CAS No. 1429254-44-3](/img/structure/B2514907.png)
[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol
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Overview
Description
The compound “[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the 2-chlorophenyl group indicates that this compound may have unique properties compared to other triazoles.
Molecular Structure Analysis
The molecular structure of “[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol” would consist of a triazole ring attached to a 2-chlorophenyl group and a methanol group. The presence of these functional groups can greatly influence the compound’s chemical behavior and reactivity .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol” would depend on its specific structure and the functional groups present. Factors such as polarity, solubility, melting point, boiling point, and reactivity would be influenced by these characteristics .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives also showed potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Fungicide Research
While not directly related to viruses, understanding the mode of action of compounds is crucial. Pyraclostrobin , a synthetic fungicide, inhibits mitochondrial respiration in fungi. Although not specifically about “[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol,” this context highlights the importance of studying similar compounds .
Antileishmanial and Antimalarial Activities
Indole-bearing compounds exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities. While the specific compound may not be directly studied, it aligns with this field .
Mechanism of Action
Future Directions
The future directions for research on “[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol” would likely depend on its observed properties and potential applications. Given the wide use of triazoles in various fields, there could be interest in exploring its potential uses in medicine, agriculture, or materials science .
properties
IUPAC Name |
[3-(2-chlorophenyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-3-1-2-4-9(8)13-7(6-14)5-11-12-13/h1-5,14H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKLVPBBSNXAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol |
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